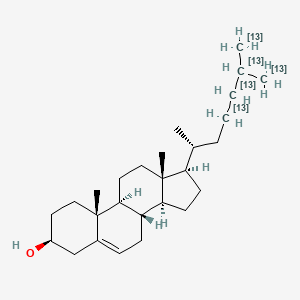

Cholesterol-13C5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

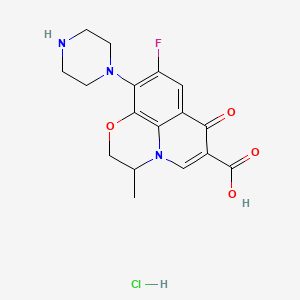

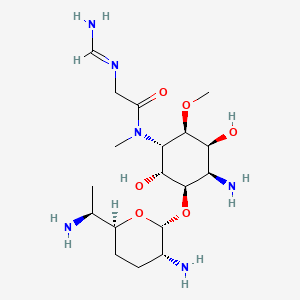

Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, distribution, and its role in various biological processes. Cholesterol itself is a crucial component of cell membranes, influencing their fluidity and permeability, and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

科学的研究の応用

Cholesterol-13C5 is widely used in various fields of scientific research:

Chemistry: Used as a tracer in mass spectrometry to study cholesterol metabolism and distribution.

Biology: Helps in understanding the role of cholesterol in cell membrane structure and function.

Medicine: Used in research on cholesterol-related diseases such as atherosclerosis and neurodegenerative disorders.

Industry: Employed in the development of cholesterol-lowering drugs and in the study of lipid-based drug delivery systems.

作用機序

Target of Action

Cholesterol-13C5 is a 13C-labeled form of cholesterol , a major sterol in mammals . It plays a crucial role in the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis . The primary target of cholesterol is the cell membrane , where it constitutes 20-25% of the total membrane structure . It also acts as an endogenous estrogen-related receptor α (ERRα) agonist .

Mode of Action

This compound, like cholesterol, is vital for maintaining the fluidity and permeability of the cell membrane . It interacts with the fatty acid chains of phospholipids, preventing fatty acid chains from packing together and crystallizing . This interaction helps maintain the fluid nature of the biological membranes. Cholesterol also plays a significant role in the function of both transporters and signaling proteins .

Biochemical Pathways

Cholesterol is involved in several biochemical pathways. It is a precursor molecule in the synthesis of bile acids, vitamin D, and steroid hormones . It also plays a role in the LXR/RXR activation pathway , which is involved in lipid metabolism and inflammation . In addition, cholesterol is involved in the SREBP pathway , which regulates the synthesis of cholesterol and fatty acids in the liver .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to follow that of cholesterol. Cholesterol is absorbed in the intestines and transported to the liver. It is then distributed throughout the body via lipoproteins in the bloodstream . .

Result of Action

The presence of cholesterol in the cell membrane results in increased membrane fluidity and permeability . This can affect the function of certain proteins and enzymes within the cell membrane . As an ERRα agonist, cholesterol can also influence the transcription of genes controlled by this receptor .

Action Environment

The action of this compound, like cholesterol, can be influenced by various environmental factors. For example, dietary intake can affect the levels of cholesterol in the body . Additionally, certain medications can influence cholesterol metabolism and thereby affect its function .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cholesterol-13C5, like its unlabeled counterpart, interacts with various biomolecules within the cell. It is a key component of lipid rafts, specialized microdomains in the plasma membrane that serve as platforms for protein and lipid interactions . These interactions influence the function of various enzymes and proteins, including those involved in signal transduction and membrane transport .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating the properties of the plasma membrane, affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol can modulate the activity of certain signaling proteins by influencing their localization within the lipid rafts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its integration into the plasma membrane and its interaction with other biomolecules. It can bind to certain proteins, influencing their conformation and function . Additionally, cholesterol can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High levels of cholesterol can lead to conditions such as atherosclerosis

Transport and Distribution

This compound, like cholesterol, is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it plays a crucial role in maintaining the integrity and functionality of the membrane . It may also be found in other organelles, where it can influence their function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves feeding carbon-13 labeled acetate to microorganisms or cell cultures that naturally produce cholesterol. The labeled acetate is incorporated into the cholesterol molecule during its biosynthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into cholesterol. The process includes:

- Culturing microorganisms in a medium containing carbon-13 labeled acetate.

- Harvesting the cells and extracting the labeled cholesterol.

- Purifying the labeled cholesterol to achieve high isotopic purity and chemical purity.

化学反応の分析

Types of Reactions: Cholesterol-13C5 undergoes similar chemical reactions as natural cholesterol. These reactions include:

Oxidation: Cholesterol can be oxidized to form various oxysterols, which are important signaling molecules in the body.

Reduction: Cholesterol can be reduced to form cholestanol, a less common sterol.

Substitution: Cholesterol can undergo substitution reactions, particularly at the hydroxyl group at the C3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and oxygen in the presence of light or heat.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products:

Oxidation: Oxysterols such as 7-ketocholesterol, 25-hydroxycholesterol.

Reduction: Cholestanol.

Substitution: Cholesterol esters and other derivatives.

類似化合物との比較

Cholesterol-13C5 is unique due to the presence of carbon-13 isotopes, which makes it a valuable tool for research. Similar compounds include other isotope-labeled forms of cholesterol, such as:

Cholesterol-2,3,4-13C3: Labeled at three carbon positions.

Cholesterol-4-13C: Labeled at one carbon position.

Cholesterol-25,26,27-13C3: Labeled at three different carbon positions.

These compounds are used for similar purposes but differ in the number and position of the labeled carbon atoms, which can influence their specific applications in research.

This compound stands out due to its high isotopic purity and the strategic placement of the carbon-13 atoms, making it particularly useful for detailed metabolic studies and tracing experiments.

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)